molecular formula C14H21N3O B12361632 6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-amine

6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-amine

Cat. No.: B12361632
M. Wt: 247.34 g/mol
InChI Key: DXDLOWQBELVAQM-UHFFFAOYSA-N
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Description

6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-amine is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

The synthesis of 6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the introduction of the phenylmethoxy group and the amine functionality. Common synthetic routes include:

Chemical Reactions Analysis

6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in medicinal chemistry and drug development. Its indazole core is known for its potential therapeutic effects, including:

Mechanism of Action

The mechanism of action of 6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-amine involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory processes, microbial growth, or cancer cell proliferation. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar compounds to 6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-amine include other indazole derivatives such as:

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

6-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-amine

InChI

InChI=1S/C14H21N3O/c15-14-12-7-6-11(8-13(12)16-17-14)18-9-10-4-2-1-3-5-10/h1-5,11-14,16-17H,6-9,15H2

InChI Key

DXDLOWQBELVAQM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1OCC3=CC=CC=C3)NNC2N

Origin of Product

United States

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